molecular formula C30H46NaO5S- B1679193 Polyethylene glycol nonylphenyl ether sulfate sodium salt CAS No. 9014-90-8

Polyethylene glycol nonylphenyl ether sulfate sodium salt

Cat. No.: B1679193
CAS No.: 9014-90-8
M. Wt: 541.7 g/mol
InChI Key: ZZMDMGNQUXYKQX-UHFFFAOYSA-L
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Description

Polyethylene glycol nonylphenyl ether sulfate sodium salt is an anionic surfactant with significant application in biochemical and toxicological research. Its properties are particularly valuable for studies investigating the mechanisms of cellular toxicity associated with surfactant compounds. Research on closely related nonionic surfactants, such as nonoxynols and 4-nonylphenyl-polyethylene glycol (NP-40), indicates that these chemicals can induce mitochondrial dysfunction, leading to the generation of reactive oxygen species (ROS) and the activation of apoptosis, or programmed cell death, in human cell lines . Specifically, studies have demonstrated that these compounds can trigger the mitochondrial-mediated apoptosis pathway, characterized by upregulation of p53 and Bax proteins, downregulation of Bcl-2, activation of caspase enzymes, and nuclear fragmentation . Given the structural similarities, this sulfate salt derivative serves as a critical tool for probing the differential effects of anionic versus nonionic surfactant structures on membrane integrity and cellular metabolic pathways. Furthermore, its role as a component in pesticide formulations makes it relevant for environmental and toxicological studies aimed at understanding the specific contributions of individual formulants to overall mixture toxicity . The compound is strictly for use in laboratory research.

Properties

CAS No.

9014-90-8

Molecular Formula

C30H46NaO5S-

Molecular Weight

541.7 g/mol

IUPAC Name

sodium;1-nonyl-2-(2-nonylphenoxy)benzene;sulfate

InChI

InChI=1S/C30H46O.Na.H2O4S/c1-3-5-7-9-11-13-15-21-27-23-17-19-25-29(27)31-30-26-20-18-24-28(30)22-16-14-12-10-8-6-4-2;;1-5(2,3)4/h17-20,23-26H,3-16,21-22H2,1-2H3;;(H2,1,2,3,4)/q;+1;/p-2

InChI Key

ZZMDMGNQUXYKQX-UHFFFAOYSA-L

SMILES

CCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2CCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2CCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+]

Appearance

Solid powder

Pictograms

Corrosive

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

9014-90-8

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PEG-1 Nonyl phenyl ether sulfate, sodium salt;  Sodium nonylphenyl ether sulfate

Origin of Product

United States

Preparation Methods

Ethoxylation of Nonylphenol

The synthesis begins with the ethoxylation of nonylphenol, a reaction that introduces polyethylene glycol chains to the phenolic hydroxyl group. This step is critical for establishing the hydrophilic-lipophilic balance (HLB) of the final surfactant.

Reaction Mechanism and Conditions

Nonylphenol reacts with ethylene oxide in the presence of an alkaline catalyst, typically sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic addition, where the deprotonated hydroxyl group of nonylphenol attacks the electrophilic ethylene oxide, forming a polyethoxylate chain. The number of ethylene oxide units (n) determines the HLB; industrial processes often target n = 4–10 for optimal surfactant properties.

Key Parameters:
  • Temperature : 120–150°C to ensure sufficient reactivity while minimizing side reactions.
  • Pressure : Elevated pressures (2–5 bar) to maintain ethylene oxide in liquid phase.
  • Catalyst Concentration : 0.1–0.5% w/w of nonylphenol to balance reaction rate and byproduct formation.

Purification of Ethoxylated Intermediate

Post-ethoxylation, the product is purified to remove unreacted ethylene oxide and catalyst residues. A standardized method involves:

  • Dissolving the crude product in ethyl acetate.
  • Partitioning with 30% sodium chloride solution to separate inorganic impurities.
  • Extracting with chloroform to isolate the polyethylene glycol nonylphenyl ether.

Sulfation of Polyethylene Glycol Nonylphenyl Ether

Sulfation introduces the anionic sulfate group, enhancing water solubility and surfactant activity. This step is typically performed using sulfur trioxide (SO₃) in a controlled reactor.

Sulfation Techniques

Falling Film Reactor

In industrial settings, a falling film reactor ensures efficient heat dissipation and uniform sulfation. The ethoxylated nonylphenyl ether is introduced at the top of the reactor, forming a thin film that reacts with gaseous SO₃. Conditions are tightly controlled:

  • Temperature : 30–60°C to prevent sulfone formation.
  • Molar Ratio : 1:1 (SO₃ to ethoxylate) to minimize unreacted reagents.
Byproduct Management

The reaction generates sulfuric acid as a byproduct, which is neutralized in subsequent steps. Residual 1,4-dioxane, a potential carcinogen, is monitored and maintained below 30 ppm through optimized reactor design.

Neutralization to Form Sodium Salt

The sulfated intermediate is neutralized with sodium hydroxide to yield the final sodium salt. This step requires precise pH control to avoid hydrolysis of the sulfate ester.

Neutralization Protocol

  • The sulfated product is dissolved in a polar solvent (e.g., isopropanol).
  • A 20% w/w sodium hydroxide solution is added dropwise under cooling (5–10°C).
  • The mixture is stirred until pH stabilizes at 7.0–7.5.
Yield Optimization

Excess NaOH leads to saponification, reducing yield. Industrial processes employ automated titration systems to maintain stoichiometric accuracy.

Industrial-Scale Production Techniques

Modern facilities prioritize continuous processes to enhance efficiency and product consistency.

Continuous Ethoxylation-Sulfation Systems

Integrated reactors combine ethoxylation and sulfation steps, reducing intermediate handling. Key features include:

  • Modular Design : Enables adjustment of ethylene oxide units (n) without reconfiguration.
  • Real-Time Analytics : In-line GC/MS monitors ethylene oxide and 1,4-dioxane levels.
Case Study: APEO-Free Production

To comply with EU regulations restricting alkylphenol ethoxylates (APEOs), manufacturers have adopted closed-loop systems that recover and recycle ethylene oxide, reducing environmental emissions.

Quality Control and Analytical Methods

Rigorous testing ensures compliance with industrial and regulatory standards.

Purity Assessment

Parameter Method Acceptance Criteria
1,4-Dioxane Gas Chromatography (GC) ≤30 ppm
Unsulfated Material Light Petroleum Extraction ≤1.5% w/w
Heavy Metals (Pb, As) ICP-MS Pb ≤20 mg/kg, As ≤3 mg/kg

Residual Ethylene Oxide

Headspace GC with flame ionization detection (FID) quantifies ethylene oxide residues. Samples are heated to 80°C in sealed vials, and volatiles are analyzed against certified reference materials.

Emerging Innovations

Microreactor Technology

Lab-scale studies demonstrate that microreactors improve sulfation efficiency by 40% compared to batch reactors, achieving near-quantitative conversion at reduced temperatures (25–40°C).

Bio-Based Alternatives

Research into lignin-derived surfactants aims to replace nonylphenol with renewable aromatic alcohols, though current formulations lag in emulsification performance.

Chemical Reactions Analysis

Polyethylene glycol nonylphenyl ether sulfate sodium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfur trioxide for sulfation, sodium hydroxide for neutralization, and various acids and bases for hydrolysis and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

SNOS is characterized by its hydrophobic tail (derived from nonylphenol) and hydrophilic head (from polyethylene glycol), allowing it to effectively lower the surface tension of water. This property enhances its ability to interact with oils and greases, facilitating the removal of contaminants. The compound typically appears as a clear liquid at room temperature and is soluble in water, which enhances its utility in formulations requiring effective surfactants.

Chemistry

  • Surfactant in Chemical Reactions : SNOS is utilized as a surfactant to enhance solubility and reaction rates in various chemical processes.
  • Stabilization of Emulsions : It plays a crucial role in stabilizing emulsions in chemical formulations, improving product consistency.

Biology

  • Protein Solubilization : In biological research, SNOS assists in solubilizing proteins and other biomolecules, enabling their study and manipulation.
  • Cell Membrane Interaction : The compound's ability to penetrate cell membranes enhances the absorption of therapeutic agents in cellular studies.

Medicine

  • Pharmaceutical Formulations : SNOS is employed in drug formulations to improve bioavailability by enhancing the solubility of poorly soluble drugs.
  • Transdermal Drug Delivery : Its surfactant properties facilitate the penetration of drugs through the skin barrier, making it valuable for topical applications.

Industry

  • Detergents and Cleaning Products : SNOS is widely used in formulating detergents, emulsifiers, and dispersants across various industrial processes.
  • Food Industry Applications : Its emulsifying properties are beneficial in food applications, such as stabilizing food emulsions.

Case Study 1: Pharmaceutical Formulation

In a study examining the use of SNOS in enhancing drug bioavailability, researchers found that incorporating SNOS into formulations significantly improved the solubility of poorly soluble drugs. This led to enhanced absorption rates in vivo, demonstrating its potential for improving therapeutic efficacy.

Case Study 2: Emulsion Stability

A research project focused on food emulsions utilized SNOS to stabilize oil-in-water emulsions. The results indicated that SNOS effectively maintained emulsion stability over extended periods, making it suitable for use in various food products.

Safety and Environmental Considerations

While SNOS exhibits beneficial properties, concerns regarding its potential for skin irritation and environmental impact have been raised. Regulatory bodies are currently evaluating its safety profile, particularly due to the breakdown products associated with nonylphenol.

Mechanism of Action

The primary mechanism of action of polyethylene glycol nonylphenyl ether sulfate sodium salt is its ability to reduce surface tension. This property allows it to emulsify and disperse hydrophobic substances in aqueous solutions. The compound interacts with lipid bilayers and proteins, disrupting their structure and enhancing solubility .

Comparison with Similar Compounds

Polyethylene Glycol Nonylphenyl Ether Sulfate Ammonium Salt

  • Structure: Shares the same nonylphenyl-PEG-sulfate backbone but uses ammonium as the counterion (CAS RN: 9051-57-4) .
  • Properties : Ammonium salts generally exhibit higher solubility in polar solvents compared to sodium salts. This enhances compatibility with acidic formulations.
  • Applications : Used in textile processing and industrial cleaners .
  • Regulatory Status : Like its sodium counterpart, it faces restrictions under REACH due to NPEOs' environmental toxicity .

Sodium Laureth Sulfate (SLES)

  • Structure : Lauryl alcohol ethoxylate sulfate with sodium (CAS RN: 9004-82-6; referenced in and ).
  • Properties: Produces stable foam and is less irritating than nonylphenol-based surfactants.
  • Applications : Dominates personal care products (e.g., shampoos) .
  • Environmental Impact : Degrades more readily than NPEOs but may form 1,4-dioxane as a byproduct .

Disodium Polyethylene Glycol Nonylphenyl Ether Sulfosuccinate

  • Structure : Features a sulfosuccinate group instead of sulfate (CAS RN: 67999-57-9) .
  • Applications : Used in cosmetics and emulsion polymerization .
  • Advantage Over Sulfate : Sulfosuccinates are biodegradable and less toxic, making them preferable for consumer-facing products .

Sodium Polyoxyethylene Nonylphenol Ether Phosphate

  • Structure : Phosphate ester head group (CAS RN: 37340-60-6) .
  • Properties : Offers emulsifying and antistatic properties; stable under high temperatures.
  • Applications : Industrial lubricants and metalworking fluids .
  • Regulatory Status : Phosphate esters are less restricted than NPEOs but contribute to eutrophication in water systems .

Comparative Data Table

Compound Name CAS RN Counterion Key Functional Group Applications Environmental Concerns
Polyethylene glycol nonylphenyl ether sulfate sodium salt N/A Sodium Sulfate Agricultural WP formulations Endocrine disruption, persistence
Polyethylene glycol nonylphenyl ether sulfate ammonium salt 9051-57-4 Ammonium Sulfate Textile processing NPEO restrictions under REACH
Sodium Laureth Sulfate (SLES) 9004-82-6 Sodium Sulfate Personal care products 1,4-dioxane byproduct
Disodium PEG nonylphenyl sulfosuccinate 67999-57-9 Sodium Sulfosuccinate Cosmetics Lower toxicity
Sodium nonylphenol ether phosphate 37340-60-6 Sodium Phosphate Industrial lubricants Eutrophication potential

Key Research Findings

Performance vs. Toxicity Trade-off : NPEO-based surfactants (e.g., sodium/ammonium sulfates) excel in cost and performance but are phased out in the EU and regulated in the U.S. due to ecotoxicity . Alternatives like sulfosuccinates and SLES offer safer profiles but may lack equivalent efficacy in niche applications .

Counterion Effects : Ammonium salts improve solubility in acidic environments, while sodium salts are preferred in neutral to alkaline formulations .

Biodegradability : Sulfosuccinates and phosphate esters degrade faster than sulfate-based NPEOs but require careful handling to avoid secondary pollution .

Biological Activity

Polyethylene glycol nonylphenyl ether sulfate sodium salt (commonly referred to as Sodium nonoxynol sulfate) is an anionic surfactant derived from the ethoxylation of nonylphenol and subsequent sulfation. This compound is notable for its emulsifying, dispersing, and wetting properties, making it widely utilized in various industrial and scientific applications. This article explores its biological activity, mechanisms of action, safety profile, and applications based on diverse research findings.

Target of Action
Sodium nonoxynol sulfate primarily acts on the stratum corneum, the outermost layer of the skin. Its surfactant properties allow it to penetrate intercellular spaces, increasing fluidity and solubilizing lipid components within the skin barrier.

Mode of Action
The compound disrupts the lipid matrix of the stratum corneum, enhancing permeability and facilitating the absorption of other substances. This action is critical in both cosmetic formulations and pharmaceutical applications where enhanced skin penetration is desired.

Biochemical Pathways
The ability of this compound to solubilize lipids suggests potential interference with lipid metabolism and transport. It binds to keratin filaments within corneocytes, further contributing to its disruptive effects on cellular integrity.

This compound exhibits several key biochemical properties:

  • Hydrophilic-Lipophilic Balance (HLB) : Its structure provides a balance between hydrophilic and hydrophobic characteristics, making it effective as a surfactant.
  • Solubilization : It enhances the solubility of hydrophobic molecules, which is essential in drug formulation where poorly soluble compounds are involved.
  • Skin Penetration : Studies indicate that this compound can significantly improve skin absorption rates for active ingredients in topical formulations.

Safety Profile

While Sodium nonoxynol sulfate has beneficial properties, it also raises safety concerns:

  • Irritation Potential : It can cause mild to moderate skin and eye irritation at higher concentrations.
  • Environmental Impact : There are concerns regarding its breakdown products, particularly nonylphenol, which is known for endocrine-disrupting effects in aquatic environments .
  • Regulatory Status : Regulatory bodies are evaluating its safety profile due to potential contamination risks and its persistence in the environment .

Applications

This compound has a broad range of applications across various fields:

Field Application
Cosmetics Used as an emulsifier and surfactant in skin care products to enhance texture and absorption.
Pharmaceuticals Improves bioavailability of drugs by enhancing skin penetration in topical formulations.
Industrial Employed in detergents and cleaning products due to its effective emulsifying properties.
Biological Research Utilized for solubilizing proteins and other biomolecules for analytical studies.

Case Studies

  • Topical Drug Delivery : Research demonstrated that formulations containing Sodium nonoxynol sulfate significantly improved the transdermal delivery of therapeutic agents compared to control formulations without this surfactant.
  • Environmental Toxicology : A study assessing the ecological impact of nonylphenol derivatives highlighted the potential risks associated with Sodium nonoxynol sulfate's breakdown products affecting aquatic life, prompting further investigation into safer alternatives .
  • Skin Irritation Studies : Clinical evaluations indicated that while Sodium nonoxynol sulfate enhances product efficacy, formulations must be carefully balanced to minimize irritation potential during use .

Q & A

Basic Research Questions

Q. What are the critical parameters influencing the synthesis of polyethylene glycol nonylphenyl ether sulfate sodium salt, and how do they affect product purity?

  • The synthesis involves sulfation of nonylphenol ethoxylate using sulfur trioxide in a falling film reactor, followed by neutralization with sodium hydroxide . Key parameters include:

  • Molar ratio of SO₃ to ethoxylate (1:1) to minimize unreacted materials.
  • Temperature control (30–60°C) to prevent side reactions (e.g., dioxane formation).
  • Reactor type : Continuous reactors like falling film systems improve yield and reduce 1,4-dioxane residues (<30 ppm) .
    • Quality metrics: Active content (25–72%), unsulfated materials (<2.5%), and pH (4.5–7.0) are monitored via titration (ISO 2271) and GC for dioxane .

Q. How does the ethylene oxide (EO) chain length affect the physicochemical properties of this surfactant?

  • Increasing EO units:

  • Reduce wetting/cleaning efficiency but enhance solubilization and biocompatibility .
  • Lower toxicity and irritation when EO >5 .
    • Example: EO 9–10 optimizes emulsion stability in colloidal synthesis (e.g., silica-PS nanoparticle systems) .

Q. What standardized methods are used to quantify residuals like 1,4-dioxane and sulfated byproducts?

  • 1,4-Dioxane : Gas chromatography (GC) per ISO 17280, with detection limits <30 ppm .
  • Unsulfated materials : Light petroleum extraction (ISO 894) .
  • Heavy metals : ICP-MS for Pb/As (limits: 20 mg/kg and 3 mg/kg) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biodegradability data for this compound?

  • While classified as biodegradable , its nonylphenol moiety is persistent and endocrine-disrupting .
  • Methodological considerations :

  • Use OECD 301/302 tests to differentiate primary vs. ultimate degradation.
  • Monitor metabolites (e.g., nonylphenol) via LC-MS, as incomplete degradation may underestimate eco-toxicity .

Q. What experimental design strategies optimize its use in nanoparticle self-assembly without inducing aggregation?

  • Critical factors :

  • EO chain length : EO 9–10 balances steric repulsion and surface activity in PS-silica systems .
  • Co-surfactant ratio : Blend with SDS (e.g., 1:1) to modulate interfacial tension .
  • Concentration gradients : Pre-screen via cryo-EM tomography to visualize nucleation dynamics .

Q. How do regulatory restrictions on alkylphenol ethoxylates (APEOs) impact the development of alternatives?

  • APEOs (including this compound) are restricted in the EU and textiles due to toxicity .
  • Replacement strategies :

  • Structure-activity analysis : Compare with safer surfactants (e.g., sodium laureth sulfate) using QSAR models .
  • Performance benchmarking : Assess foaming, emulsification, and cytotoxicity (ISO 10634) .

Q. What advanced analytical techniques characterize its phase behavior in aqueous two-phase systems (ATPS)?

  • Cloud point analysis : Measure temperature-dependent phase separation using UV-Vis turbidimetry .
  • Phase diagrams : Construct via PEG/salt (e.g., (NH₄)₂SO₄) mixtures; EO length shifts binodal curves .
  • Rheology : Correlate viscosity with EO content for formulation stability .

Methodological Recommendations

  • Synthesis : Prioritize micro-reaction systems (e.g., US 8,921,588) for scalable, low-dioxane production .
  • Eco-Testing : Combine OECD 301 with metabolite profiling to address regulatory gaps .
  • Formulation : Use DOE (design of experiments) to balance EO/salt ratios in ATPS for biomolecule extraction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.